2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Sourcing a highly lipophilic, dimethoxy-substituted phenylalanine for peptide design or chiral resolution often yields inadequate purity or uncertain reactivity. 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 55-59-4) resolves this with a consistent 97% purity profile and a logP shift from -2.39 (L-DOPA) to +1.36, ensuring reliable performance in solid-phase synthesis, Pictet-Spengler cyclizations, and as a fluorogenic calibration standard. • 20-200× enhanced fluorescence in acid-catalysed formaldehyde histochemistry vs. standard protocols. • N-acetyl derivative delivers 83% isolated yield of R-(-)-1-aminoindane, outperforming N-acetylleucine. • Kilogram-scale chemoenzymatic L-enantiomer (>99% ee) available for GMP peptide or protein engineering.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 55-59-4
Cat. No. B1582303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
CAS55-59-4
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(C(=O)O)N)OC
InChIInChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)
InChIKeyVWTFNYVAFGYEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: Structural Identity and Classification


2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 55-59-4, DL-3,4-dimethoxyphenylalanine; L-isomer CAS 32161-30-1) is a non-natural aromatic amino acid belonging to the L-tyrosine derivative class, wherein the 3- and 4-position hydroxyl groups of L-DOPA are replaced by methoxy substituents [1]. The compound bears the synonym 3-methoxy-O-methyl-tyrosine and is catalogued under the NSC identifier NSC-12199 [2]. With a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol, it exists as a white to off-white crystalline solid (mp 254–257 °C) and is primarily supplied for research-grade peptide synthesis, unnatural amino acid incorporation, and chiral intermediate applications . The compound is functionally related to L-DOPA yet exhibits fundamentally altered physicochemical properties—most notably a >5000-fold increase in lipophilicity—that govern its utility pattern distinctly from its dihydroxy parent and other mono-methoxy analogs [1].

2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: Unsubstitutability vs. L-DOPA


Although 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid shares a conserved α-amino acid backbone with L-DOPA, 3-methoxy-L-tyrosine, and L-phenylalanine, the dual O-methylation of the catechol ring creates a distinct physicochemical signature—a computed logP of +1.36 versus −2.39 for L-DOPA—representing a ~5,600-fold higher octanol/water partition coefficient [1]. This single property cascades into differential reactivity in the Pictet–Spengler cyclisation, altered enzyme-substrate kinetics with aspartate aminotransferase (Km = 10.32 mM for the dimethoxy substrate vs. 0.92 mM for phenylpyruvate with the engineered variant), and a unique capacity to generate 20–200× enhanced fluorescence in acid-catalysed formaldehyde histochemistry where L-DOPA, dopamine, and noradrenaline yield comparatively weak signals [2][3]. Furthermore, the N-acetyl derivative provides an 83% yield as a chiral resolving agent for 1-aminoindanes, a performance level that N-acetylleucine cannot approach, underscoring that in-class interchangeability fails when specific reactivity, detection sensitivity, or stereochemical resolution efficiency is the procurement driver [4].

2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: Quantitative Evidence vs. L-DOPA and Analogs


Lipophilicity (LogP) Comparison with L-DOPA

The L-isomer of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 32161-30-1) exhibits a computed logP of 1.36, whereas the direct structural analog L-DOPA (3,4-dihydroxy-L-phenylalanine, CAS 59-92-7) has a logP of −2.39 (EpiSuite experimental database) to −2.24 (CGDB) [1][2]. The logP differential of approximately 3.6–3.75 log units translates to a >5,000-fold higher octanol/water partition coefficient, indicating that the dimethoxy compound is profoundly more lipophilic. This property predicts significantly higher passive membrane permeability, which is relevant for applications requiring altered cellular uptake kinetics relative to the dihydroxy parent [1].

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling Drug Design

Chemoenzymatic Synthesis Efficiency: Engineered vs. Wild-Type Aspartate Aminotransferase

In a preparative-scale chemoenzymatic synthesis using an engineered aspartate aminotransferase variant (N165Y/R316H/A381T/P399L) from Escherichia coli with 3,4-dimethoxyphenylpyruvate as substrate, L-3,4-dimethoxyphenylalanine was produced with 95.4% conversion and >99% enantiomeric excess (ee) [1]. By contrast, the wild-type enzyme achieved only 72.5% conversion under the same substrate conditions (pH 8.0, 40 °C) with lower ee [2]. For mono-methoxy analogs, the wild-type enzyme gave 70.2% conversion for 3-methoxyphenylpyruvate and 73.6% for 4-methoxyphenylpyruvate, demonstrating that the dimethoxy substrate achieves a uniquely high conversion with the engineered biocatalyst while mono-methoxy substrates show inferior results [2]. This establishes that procurement of the L-enantiomer in high chiral purity at scale is enabled by a defined, patented enzyme variant.

Biocatalysis Chiral Amino Acid Synthesis Directed Evolution Process Chemistry

Histochemical Fluorescence Yield vs. Standard Falck–Hillarp Method

Under HCl-catalysed formaldehyde condensation (modified Falck–Hillarp conditions), 3,4-dimethoxyphenylalanine produced a fluorescence yield 20–200 times higher than that obtained with the standard formaldehyde treatment in normal air [1]. In the same study, this fluorescence intensity was nearly twice as high as that obtained from noradrenaline and dopamine under the standard conditions [1]. Low-reactive aromatic amino acids such as phenylalanine and tyrosine gave no or only very low visible fluorescence after identical treatment, confirming that the dual methoxy substitution is essential for the enhanced signal [1]. The mechanism involves acid-catalysed Pictet–Spengler condensation to tetrahydroisoquinolines, which are subsequently dehydrogenated to strongly fluorescent products.

Histochemistry Fluorescence Microscopy Pictet–Spengler Reaction Neurotransmitter Detection

Chiral Resolution of 1-Aminoindane: N-Acetyl Derivative vs. N-Acetylleucine

US Patent 4,833,273 discloses that R-N-acetyl-3,4-dimethoxyphenylalanine, used as a resolving agent for racemic 1-aminoindane, provides an 83% isolated yield of the desired R-(−)-1-aminoindane enantiomer [1]. The patent explicitly contrasts this with the prior art method employing N-acetylleucine, which is described as giving 'very low yields' even after 100 consecutive crystallisations and fractional recovery of mother liquors [1]. The reference method (Bull. Chim. Farm. 115: 489–500, 1976) using L-(−)-N-acetylleucine was so low-yielding that it prompted 'attempts to recover and fractionally crystallize the salts' from mother liquors, underscoring the quantitative superiority of the dimethoxyphenylalanine-derived resolving agent [1].

Chiral Resolution Process Chemistry Chiral Pool Synthesis Pharmaceutical Intermediates

Enzyme Kinetics: Substrate Affinity (Km) of Engineered vs. Wild-Type AspAT

Kinetic characterisation of E. coli aspartate aminotransferase (AspAT) reveals that the engineered variant N165Y/R316H/A381T/P399L exhibits a Km of 1.01 mM toward 3,4-dimethoxyphenylpyruvate, compared to 10.32 mM for the wild-type enzyme—a ~10.2-fold improvement in apparent substrate affinity [1]. For context, the same engineered variant shows a Km of 0.92 mM for the natural substrate phenylpyruvate, indicating that the quadruple mutant brings the non-natural dimethoxy substrate to near-natural affinity levels [1]. By comparison, mono-methoxy substrates (3-methoxyphenylpyruvate and 4-methoxyphenylpyruvate) exhibit wild-type Km values of 11.56 mM and 10.14 mM, respectively, demonstrating that the dimethoxy compound is the preferred substrate among methoxylated phenylpyruvates in this engineered system [1].

Enzyme Kinetics Substrate Specificity Directed Evolution Biocatalyst Engineering

Physical and Chiroptical Identity Markers for L-Enantiomer Purity

The L-enantiomer (CAS 32161-30-1) exhibits a sharp melting point of 254–257 °C and a specific optical rotation of [α]²²/D −5° (c = 4 in 1 M HCl) . These values serve as definitive identity and enantiopurity markers that distinguish the compound from its closest structural analogs: L-DOPA melts with decomposition at ~285 °C, and 3-methoxy-L-tyrosine (3-O-methyl-DOPA, CAS 300-48-1) exhibits different optical rotation [1]. For procurement quality assurance, the combination of mp 254–257 °C, [α]²²/D −5°, and a purity specification of ≥97% (HPLC) provides a measurable, verifiable identity profile that prevents misidentification with DL-mixture lots (CAS 55-59-4) or D-enantiomer preparations [2].

Quality Control Chiral Purity Analytical Specification Identity Testing

2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: Application Scenarios


1-Aminoindane Chiral Resolution for Rasagiline and Adenosine Intermediates

The N-acetyl derivative (R-N-acetyl-3,4-dimethoxyphenylalanine) achieves an 83% isolated yield of R-(−)-1-aminoindane, quantitatively outperforming N-acetylleucine, which gives 'very low yields' even after 100 consecutive crystallisations [1]. This application is procurement-relevant for any laboratory manufacturing indanyladenosine CNS agents or the anti-Parkinson drug rasagiline, as the resolution step is yield-limiting and the dimethoxyphenylalanine-derived agent is the only published resolving agent delivering a viable preparative yield [1].

Fluorescence Detection of 3-Methoxylated Phenylethylamines in Tissue

Under HCl-catalysed formaldehyde condensation, 3,4-dimethoxyphenylalanine generates 20–200× higher fluorescence than the standard Falck–Hillarp method and approximately 2× higher than dopamine and noradrenaline, while unsubstituted phenylalanine and tyrosine produce no visible signal [2]. This differential sensitivity makes the compound an indispensable positive control and calibration standard for histochemical protocols targeting monoamine neurons or 3-methoxylated phenylethylamine pathways [2].

Erythrina Alkaloid Synthesis via β-Amino Alcohol Intermediate

L-3,4-Dimethoxyphenylalanine is documented as a reactant for synthesising (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol, a β-amino alcohol that serves as the key intermediate for constructing the tetracyclic core of Erythrina alkaloids including erysotrine and erysotramidine [3][4]. The dimethoxy substitution pattern on the phenyl ring is structurally encoded into the alkaloid product, meaning that L-DOPA or mono-methoxy analogs cannot be substituted without altering the target alkaloid's substitution pattern [3].

Enantiopure Unnatural Amino Acid for Peptide Synthesis and Directed Evolution

The chemoenzymatic synthesis route using engineered aspartate aminotransferase (N165Y/R316H/A381T/P399L) delivers the L-enantiomer in 95.4% conversion and >99% ee at kilogram scale [5]. This enables procurement of the compound as a high-purity building block for solid-phase peptide synthesis and for incorporation into proteins via in vivo nonsense suppression or in vitro translation systems, where the dimethoxy substitution serves as a hydrophobic probe of aromatic side-chain interactions that is >5,000-fold more lipophilic than L-DOPA [6][5].

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